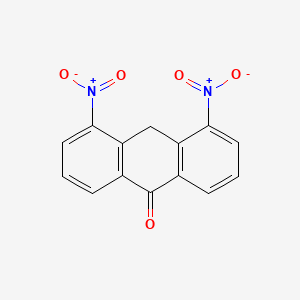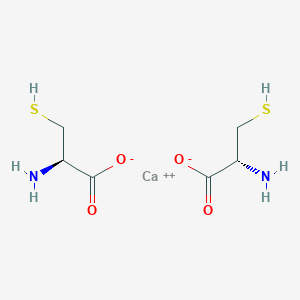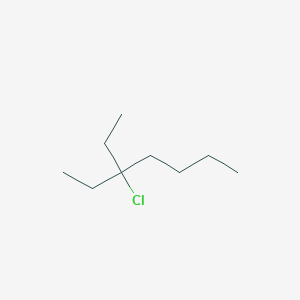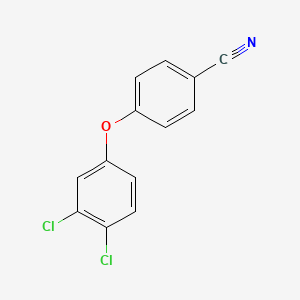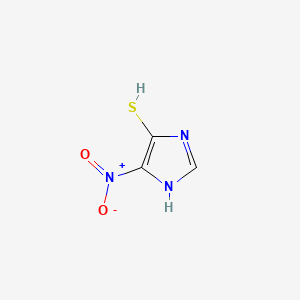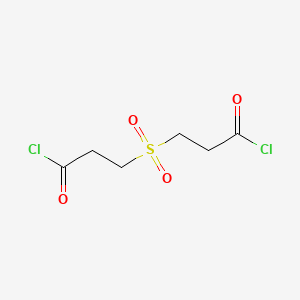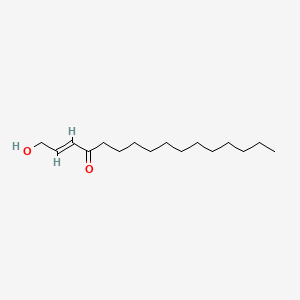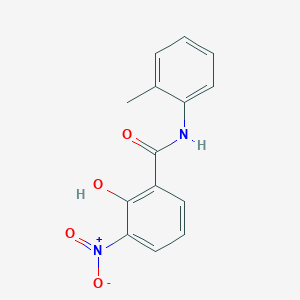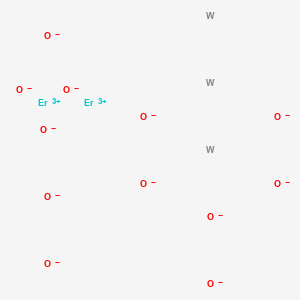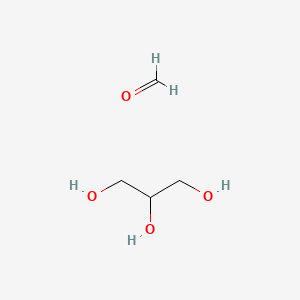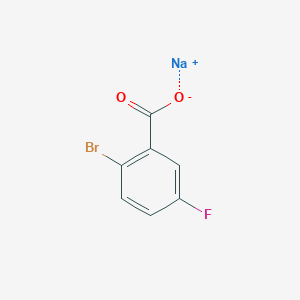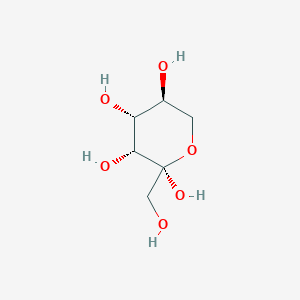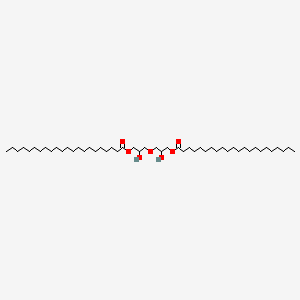
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: is a chemical compound with the molecular formula C50H98O7 and a molar mass of 811.31 g/mol . It is also known by its systematic name [3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate . This compound is characterized by its complex structure, which includes ester and ether functional groups, as well as hydroxyl groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate typically involves the esterification of docosanoic acid with a diol, such as 2-hydroxypropane-1,3-diol . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
化学反应分析
Types of Reactions: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
科学研究应用
Chemistry: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is used as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems .
Industry: In the industrial sector, it is used as a surfactant and emulsifying agent in the formulation of cosmetics and personal care products .
作用机制
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate involves its interaction with lipid membranes and proteins . The ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function .
相似化合物的比较
Glycerol monostearate: Similar in structure but with a shorter fatty acid chain.
Polysorbate 80: Another ester-based surfactant used in similar applications.
Uniqueness: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is unique due to its long-chain fatty acid components, which provide enhanced hydrophobic interactions and stability in emulsions .
属性
CAS 编号 |
93776-81-9 |
|---|---|
分子式 |
C50H98O7 |
分子量 |
811.3 g/mol |
IUPAC 名称 |
[3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3 |
InChI 键 |
VEPAYTBMKDMGDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


